molecular formula C16H31NO4 B2799895 (2R)-2-(Boc-amino)undecanoic acid CAS No. 1821828-34-5

(2R)-2-(Boc-amino)undecanoic acid

Cat. No.: B2799895
CAS No.: 1821828-34-5
M. Wt: 301.427
InChI Key: CAKIBOFAOXSLNI-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Boc-amino)undecanoic acid is a derivative of undecanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of handling.

Mechanism of Action

Target of Action

The compound belongs to the class of boc-protected amino acids, which are widely used to protect amines . The Boc group can be used to induce favorable solubility characteristics and its steric bulk can be employed to direct chemistry to desired sites .

Mode of Action

The mode of action of (2R)-2-(Boc-amino)undecanoic acid involves the insertion and removal of the Boc protecting group . This process is particularly atom inefficient, but it is often used to induce favorable solubility characteristics . The Boc group is generally one of the most sensitive to acids, so often selective deprotection in the presence of other acid-sensitive groups is possible .

Biochemical Pathways

The synthesis of n-protected amino esters is achieved via a chemo-selective buchwald hartwig cross-coupling reaction . This reaction creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .

Pharmacokinetics

The boc group is known to enhance the solubility of the compound, which could potentially influence its bioavailability .

Result of Action

The boc group’s ability to protect amines and direct chemistry to desired sites suggests that it could have significant effects at the molecular level .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group is sensitive to acids, suggesting that the compound’s action, efficacy, and stability could be affected by the pH of the environment . Additionally, the temperature could influence the insertion and removal of the Boc protecting group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Boc-amino)undecanoic acid typically involves the protection of the amino group of undecanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Boc-amino)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amino acid.

    Substitution: The major products are amides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(Boc-amino)undecanoic acid is unique due to the ease of removal of the Boc group under mild acidic conditions, making it highly suitable for applications where gentle deprotection is required. The Boc group also provides steric hindrance, which can be advantageous in selective reactions .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKIBOFAOXSLNI-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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